molecular formula C24H19BrClN3O2S B2503690 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-85-9

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Katalognummer: B2503690
CAS-Nummer: 537043-85-9
Molekulargewicht: 528.85
InChI-Schlüssel: VBNDLLUQEBMWJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a polycyclic heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted with a 3-bromophenyl group at position 5 and a 2-chlorobenzylthio moiety at position 2. This scaffold is synthesized via multicomponent reactions involving aromatic aldehydes, cyclic diketones (e.g., dimedone), and uracil derivatives, often catalyzed by Lewis acids or organocatalysts under reflux conditions .

The compound's structural uniqueness lies in:

  • Thioether linkage: The benzylthio group at position 2 may influence redox properties and metabolic stability compared to oxygen or nitrogen analogues.

Eigenschaften

CAS-Nummer

537043-85-9

Molekularformel

C24H19BrClN3O2S

Molekulargewicht

528.85

IUPAC-Name

5-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19BrClN3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31)

InChI-Schlüssel

VBNDLLUQEBMWJB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)Br)C(=O)C1

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, known for its diverse biological activities. This article reviews its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C24H19BrN4O4S
  • Molecular Weight : 539.4 g/mol
  • CAS Number : 537043-39-3

Antimicrobial Activity

Research has demonstrated that pyrimidoquinolines exhibit significant antimicrobial properties. In a study evaluating various derivatives of quinoline compounds, it was found that certain derivatives showed notable activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL .

CompoundTarget OrganismMIC (μg/mL)
D13C. dubliniensis4-8
D13C. albicans4-8
D13C. tropicalis4-8

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One study synthesized a series of quinoline derivatives and tested their cytotoxicity against multiple cancer cell lines including NUGC-3 and HCT116. Compounds exhibited growth inhibition (GI50) values below 8 µM in several cell lines . The structure-activity relationship indicated that modifications at specific positions significantly enhance anticancer activity.

CompoundCell LineGI50 (µM)
1BNUGC-3<8
1CHCT116<8
2EMDA-MB-231<8

Anti-inflammatory Activity

Pyrimidoquinolines have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antifungal Activity : A series of pyrimidoquinoline derivatives were synthesized and tested for antifungal activity against various strains of Candida. The results indicated that the tested compounds had a strong correlation between structural features and biological efficacy.
  • Anticancer Evaluation : A comprehensive evaluation involving multiple cancer cell lines highlighted the effectiveness of the compound in inhibiting cell proliferation through mechanisms involving topoisomerase inhibition.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds in the pyrimidoquinoline class exhibit several biological activities:

  • Antimicrobial Properties : The compound demonstrates efficacy against various pathogens due to its ability to interact with microbial enzymes and disrupt cellular processes.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines by inducing apoptosis or interfering with cell cycle progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Interaction Studies

Interaction studies play a crucial role in understanding the compound's mechanism of action:

  • Molecular Docking Simulations : These computational methods assess the binding affinity of the compound to various biological targets such as enzymes and receptors.
  • In Vitro Assays : Laboratory experiments are conducted to evaluate the effectiveness of the compound against specific biological targets.

Case Studies and Research Findings

Recent studies have explored the applications of this compound in various contexts:

  • A study published in a peer-reviewed journal found that derivatives of tetrahydropyrimido[4,5-b]quinolines exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents.
  • Another investigation revealed antimicrobial activity against Gram-positive bacteria, indicating its utility in developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following compounds share the pyrimido[4,5-b]quinoline core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Substituents Key Features Synthesis Method Biological Activity (If Reported)
Target Compound 5-(3-Bromophenyl), 2-(2-Chlorobenzylthio) High halogen content; thioether linkage Multicomponent reaction (dimedone + aldehyde + uracil derivative) Not explicitly reported in evidence
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-pyrimidoquinoline-trione (Compound 2i) 4-Chlorobenzyloxy, 3-methoxyphenyl Ether linkage; methoxy group enhances solubility Cyclocondensation of chalcone derivatives with barbituric acid Anticancer screening pending
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine-dione Dimethoxybenzylidene, thiophene Extended conjugation; thiophene enhances electronic properties Knoevenagel condensation Antiproliferative activity against cancer cell lines
5-(3-Bromophenyl)-2-thioxo-benzo[6,7]chromeno[2,3-d]pyrimidine-trione 3-Bromophenyl, thioxo Chromene-fused core; thioxo group Catalyst-free three-component synthesis Not reported
5-(3-Methoxyphenyl)-2-((4-nitrobenzyl)thio)-pyrimidoquinoline-dione 3-Methoxyphenyl, 4-nitrobenzylthio Nitro group introduces polarity; methoxy improves solubility Not detailed in evidence N/A

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends :
    • C=O Stretching : All compounds show strong absorption at 1680–1745 cm⁻¹ for pyrimidine-dione carbonyls .
    • Halogen Signals : The target compound’s ¹H-NMR displays aromatic protons for 3-bromophenyl (δ 7.75–7.92 ppm) and 2-chlorobenzylthio (δ 4.43 ppm), consistent with analogues .
  • Solubility : Nitro- and methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility than halogenated variants.

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multicomponent reactions involving aromatic aldehydes (e.g., 3-bromophenyl derivatives), dimedone, and 6-amino-1,3-dimethyluracil. Catalysts such as trityl chloride (TrCl) in chloroform under reflux are commonly used . Alternative methods include microwave-assisted synthesis (for reduced reaction time) and heterogeneous catalysts like Zr-based metal-organic frameworks (MOFs) to enhance yields . Purification typically involves recrystallization from aqueous ethanol (70%) .

Q. How is the compound characterized structurally?

Characterization relies on spectral

  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N/C=C) confirm the pyrimidoquinoline core .
  • NMR : Distinct signals include δ 5.5 ppm (s, 1H, CH from dimedone), δ 7.1–7.3 ppm (aromatic protons), and δ 1.06–1.15 ppm (methyl groups) in DMSO-d₆ .
  • TLC monitors reaction progress .

Q. What functional groups contribute to its reactivity?

Key groups include:

  • The 3-bromophenyl moiety (electron-withdrawing, influencing electrophilic substitution).
  • 2-chlorobenzylthio group (enhances lipophilicity and potential thiol-mediated interactions).
  • Pyrimidoquinoline core (rigid planar structure for π-π stacking in biological targets) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact yield?

  • Catalysts : Trityl chloride (10 mol%) in chloroform yields ~85% under reflux , while Fe(DS)₃ (a surfactant-combined catalyst) achieves ~92% under ultrasound at 60°C . MOF catalysts (e.g., Zr-UiO-66-PDC-SO3H) provide recyclability but require higher temperatures (100°C) .
  • Solvents : Chloroform outperforms ethanol in polar aprotic environments due to better solubility of intermediates .
  • Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min vs. 6 hours) .

Q. How to resolve discrepancies in reported spectral data for analogs?

  • NMR shifts : Variations in δ values (e.g., aromatic protons at δ 7.12–7.32 vs. δ 6.52–6.92) arise from solvent effects (DMSO vs. CDCl₃) or substituent electronic differences .
  • Purity checks : Recrystallization from ethanol or column chromatography minimizes impurities affecting spectral clarity .
  • Cross-validation : Compare IR carbonyl stretches (1697–1708 cm⁻¹) and CHN analysis for elemental consistency .

Q. What strategies optimize its biological activity (e.g., anticancer) through structural modification?

  • Substituent variation : Replace 3-bromophenyl with 3-fluorophenyl to assess halogen effects on cytotoxicity .
  • Thioether linker : Substitute 2-chlorobenzylthio with methylsulfanyl to modulate membrane permeability .
  • In-silico modeling : Dock modified analogs into kinase ATP-binding pockets (e.g., EGFR) to predict binding affinity .

Q. How to analyze conflicting bioactivity data across studies?

  • Assay variability : Compare IC₅₀ values from MTT (mitochondrial activity) vs. apoptosis-specific assays (e.g., caspase-3 activation) .
  • Cell line specificity : Test against resistant vs. sensitive lines (e.g., MCF-7 vs. HEK293) to identify selectivity .
  • Metabolic stability : Assess hepatic microsome degradation to rule out false negatives in vitro .

Methodological Guidelines

Q. What purification methods ensure high purity for pharmacological studies?

  • Recrystallization : Use ethanol/water (70%) for optimal crystal formation .
  • Column chromatography : Silica gel (hexane:ethyl acetate gradient) separates closely related impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) verify >98% purity .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24 hours; monitor via UV-Vis .
  • Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical) .

Q. What computational tools predict ADMET properties?

  • SwissADME : Estimates solubility (LogP ~3.5), blood-brain barrier permeability, and CYP450 interactions .
  • Molinspiration : Calculates drug-likeness scores (e.g., <5 violations of Lipinski’s rules) .
  • AutoDock Vina : Simulates binding to plasma proteins (e.g., albumin) to predict bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.